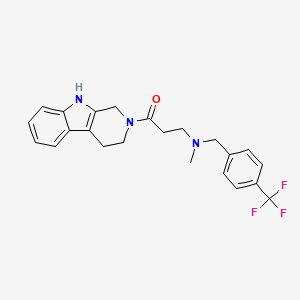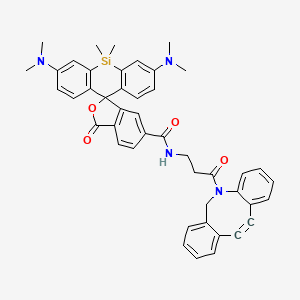
Aloenin-2'-p-coumaroyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aloenin-2’-p-coumaroyl ester is a natural product derived from the leaves of Aloe vera. It belongs to the class of phenolic compounds and has shown potential in the research of inflammation . This compound is part of the broader family of Aloe-derived phytochemicals, which have been used for their therapeutic properties for centuries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aloenin-2’-p-coumaroyl ester can be isolated from Aloe vera leaves using high-speed counter-current chromatography . The process involves the extraction of Aloe vera leaves followed by purification steps to isolate the desired compound. The reaction conditions typically involve the use of solvents such as methanol, ethanol, and water in varying proportions to achieve optimal separation.
Industrial Production Methods: Industrial production of Aloenin-2’-p-coumaroyl ester involves large-scale extraction and purification processes. The leaves of Aloe vera are harvested, and the bioactive compounds are extracted using solvents. The crude extract is then subjected to chromatographic techniques to isolate Aloenin-2’-p-coumaroyl ester in high purity .
Análisis De Reacciones Químicas
Types of Reactions: Aloenin-2’-p-coumaroyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize Aloenin-2’-p-coumaroyl ester.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Aplicaciones Científicas De Investigación
Aloenin-2’-p-coumaroyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of phenolic compounds and their reactivity.
Biology: The compound is investigated for its anti-inflammatory properties and potential to modulate biological pathways.
Mecanismo De Acción
The mechanism of action of Aloenin-2’-p-coumaroyl ester involves its interaction with molecular targets such as GSK3-β. By inhibiting this kinase, the compound can modulate the PI3K/AKT pathway, which is crucial for cellular processes like wound healing and inflammation . Additionally, its antioxidant properties contribute to its therapeutic effects by reducing oxidative stress .
Comparación Con Compuestos Similares
Aloenin: Another phenolic compound found in Aloe species with similar anti-inflammatory properties.
Aloin A and B: Known for their laxative effects and anti-inflammatory activities.
Aloesin: Exhibits antioxidant and anti-inflammatory properties.
Uniqueness: Aloenin-2’-p-coumaroyl ester is unique due to its specific ester linkage with p-coumaric acid, which enhances its bioactivity compared to other similar compounds. This unique structure allows it to interact more effectively with molecular targets and exhibit stronger therapeutic effects .
Propiedades
Fórmula molecular |
C28H28O12 |
|---|---|
Peso molecular |
556.5 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxy-6-oxopyran-2-yl)-3-methylphenoxy]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C28H28O12/c1-14-9-17(31)10-19(24(14)20-11-18(36-2)12-23(33)37-20)38-28-27(26(35)25(34)21(13-29)39-28)40-22(32)8-5-15-3-6-16(30)7-4-15/h3-12,21,25-31,34-35H,13H2,1-2H3/b8-5+/t21-,25-,26+,27-,28-/m1/s1 |
Clave InChI |
AVKZBTISTJWNNL-MKNNQNITSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O |
SMILES canónico |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate](/img/structure/B12386487.png)
![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)

![6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide](/img/structure/B12386504.png)






